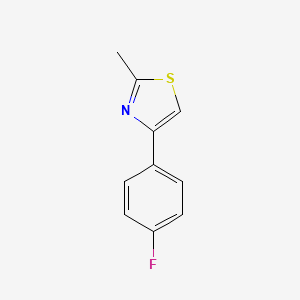

4-(4-Fluorophenyl)-2-methylthiazole

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are ubiquitous in nature and are fundamental to the structure of many biologically essential molecules, including vitamins, hormones, and nucleic acids. In the realm of synthetic drugs, their presence is equally pervasive, with a significant majority of all physiologically active chemical compounds containing heterocyclic rings. The versatility of these structures allows medicinal chemists to modulate critical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This fine-tuning is crucial for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile, ultimately enhancing its therapeutic efficacy and safety. nih.gov

The structural diversity of heterocyclic scaffolds provides a rich platform for lead optimization and the development of drugs with improved potency and selectivity. rroij.com Furthermore, the ability to synthesize a wide variety of functionalized heterocycles has expanded the "drug-like" chemical space available to researchers, accelerating the discovery of new therapeutic agents. nih.gov

Thiazole (B1198619) Derivatives as Bioactive Pharmacophores

Within the broad class of heterocyclic compounds, the thiazole ring holds a place of particular importance. nih.gov This five-membered ring, containing both a sulfur and a nitrogen atom, serves as a "pharmacophore"—a molecular framework responsible for a drug's biological activity. nih.govwisdomlib.org The aromatic nature of the thiazole ring, with its delocalized pi electrons, allows for a variety of chemical reactions, enabling the synthesis of a vast array of derivatives. nih.gov

The versatility of the thiazole nucleus is demonstrated by its presence in numerous compounds exhibiting a wide spectrum of pharmacological activities. wisdomlib.orgnih.gov These include antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties, among others. nih.govpharmaguideline.comnih.gov The ability to modify the thiazole ring at various positions allows for the fine-tuning of its biological effects, making it a privileged scaffold in drug design. nih.govglobalresearchonline.net

Historical Context of Thiazole-Based Therapeutic Agents

The journey of thiazole in medicinal chemistry has been marked by significant milestones. The pioneering work of Hantzsch and Hofmann laid the foundation for thiazole chemistry, with the Hantzsch thiazole synthesis remaining a prominent method for their preparation. ijper.orgwikipedia.org

Historically, the discovery of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1) was a crucial early finding. nih.govresearchgate.net This was followed by the development of sulfathiazole (B1682510), an antimicrobial sulfa drug that highlighted the therapeutic potential of synthetic thiazole derivatives. nih.govnih.gov The thiazole moiety is also an essential component of the penicillin antibiotic family, further cementing its importance in the fight against infectious diseases. pharmaguideline.comsysrevpharm.org

In subsequent decades, the therapeutic applications of thiazole-based drugs have expanded dramatically. Notable examples include:

Ritonavir , an antiretroviral medication used in the treatment of HIV/AIDS. nih.govsysrevpharm.org

Abafungin , an antifungal agent. nih.govnih.gov

Meloxicam , a non-steroidal anti-inflammatory drug (NSAID). pharmaguideline.comwikipedia.org

Nizatidine , a histamine (B1213489) H2 receptor antagonist used to treat peptic ulcers. nih.govijper.org

Riluzole , a drug used to manage amyotrophic lateral sclerosis (ALS). nih.govsciencescholar.us

Pramipexole , an antidepressant. ijper.org

Tiazofurin , an antineoplastic agent. nih.govnih.gov

The following table provides a snapshot of some key therapeutic agents containing the thiazole scaffold:

| Drug Name | Therapeutic Class |

| Sulfathiazole | Antimicrobial |

| Penicillin | Antibiotic |

| Ritonavir | Antiretroviral |

| Abafungin | Antifungal |

| Meloxicam | Anti-inflammatory |

| Nizatidine | Anti-ulcer |

| Riluzole | Neuroprotective |

| Pramipexole | Antidepressant |

| Tiazofurin | Antineoplastic |

This historical progression underscores the enduring and evolving role of thiazole derivatives in addressing a wide range of diseases. The continued exploration of this versatile scaffold promises to yield new and improved therapeutic agents in the future.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLCUSPIGZVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352666 | |

| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-29-3 | |

| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl 2 Methylthiazole and Its Derivatives

Established Synthetic Pathways for the 4-(4-Fluorophenyl)-2-methylthiazole Core

The construction of the this compound nucleus is primarily achieved through well-established cyclization reactions. These methods offer versatile and efficient routes to this important chemical entity.

Hantzsch Thiazole (B1198619) Synthesis and Variants

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.comresearchgate.net In the context of this compound, this typically involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thioacetamide (B46855). acs.org

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com The aromaticity of the resulting thiazole provides a thermodynamic driving force for the reaction. youtube.com

Reaction Scheme for Hantzsch Synthesis:

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Thioacetamide | This compound |

Variants of the Hantzsch synthesis have been developed to improve yields, broaden substrate scope, and employ greener reaction conditions. nih.gov For instance, the use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. researchgate.net Furthermore, the use of deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol has been explored as an environmentally benign alternative to traditional volatile organic solvents. nih.gov

Reactions Involving Substituted Ethanones and Thioacetamide

A closely related and widely used method for synthesizing this compound involves the reaction of a substituted ethanone, specifically an α-haloacetophenone derivative, with thioacetamide. researchgate.net This approach is essentially a specific application of the Hantzsch synthesis. For example, the reaction of 2-bromo-4'-fluoroacetophenone (B32570) with thioacetamide in ethanol (B145695) under reflux conditions provides a direct route to the target molecule. acs.orgnih.gov

The versatility of this method allows for the introduction of various substituents on the phenyl ring by starting with the appropriately substituted acetophenone. The reaction of p-bromoacetophenone with thiourea, followed by further derivatization, is another example of this synthetic strategy. nih.gov

Functionalization and Derivatization Strategies

Once the this compound core is assembled, further chemical modifications can be carried out to synthesize a diverse range of derivatives with potentially enhanced or novel properties.

Halogenation of the Thiazole Ring (e.g., 5-Position, Benzylic)

Halogenation is a fundamental transformation in organic synthesis, providing a handle for subsequent cross-coupling reactions and other functionalizations. The thiazole ring can undergo electrophilic halogenation, with the 5-position being the most susceptible to attack due to its relatively electron-rich character. pharmaguideline.com For instance, bromination of 2-aminothiazole (B372263) derivatives at the 5-position has been successfully achieved. nih.gov While direct halogenation of this compound at the 5-position is plausible, specific literature on this exact transformation is less common. However, the general reactivity pattern of thiazoles suggests this would be a viable reaction. pharmaguideline.com

Benzylic halogenation, specifically at the methyl group at the 2-position, offers another avenue for derivatization. This can be achieved using standard radical halogenating agents like N-bromosuccinimide (NBS) under photochemical or thermal initiation. The resulting 2-(halomethyl) derivative serves as a versatile intermediate for introducing various nucleophiles.

Formation of Stilbene (B7821643) Analogs via Wittig-Horner and Arbuzov Reactions

The synthesis of stilbene analogs, which contain a carbon-carbon double bond, can be achieved through olefination reactions like the Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgnih.gov

To create stilbene analogs of this compound, the methyl group at the 2-position can be first converted into a phosphonate (B1237965) ester via the Arbuzov reaction. beilstein-journals.org This involves reacting a 2-(halomethyl)-4-(4-fluorophenyl)thiazole with a trialkyl phosphite. The resulting phosphonate can then be deprotonated with a base to form a nucleophilic ylide, which subsequently reacts with an aromatic aldehyde in a Wittig-Horner reaction to yield the desired stilbene derivative, typically with high E-selectivity. organic-chemistry.orgwikipedia.org

General Scheme for Stilbene Analog Synthesis:

| Step | Reaction | Reactants | Product |

| 1 | Arbuzov Reaction | 2-(Bromomethyl)-4-(4-fluorophenyl)thiazole, Triethyl phosphite | Diethyl (4-(4-fluorophenyl)thiazol-2-yl)methylphosphonate |

| 2 | Wittig-Horner Reaction | Diethyl (4-(4-fluorophenyl)thiazol-2-yl)methylphosphonate, Aromatic Aldehyde | Stilbene analog of this compound |

Construction of Bi-thiazole Systems

The synthesis of molecules containing two or more thiazole rings, known as bi-thiazole or bis-thiazole systems, has been an area of active research. nih.gov One approach to construct such systems involves the reaction of a 2-bromo-1-(thiazol-5-yl)ethanone (B1612032) derivative with a substituted thioamide. nih.gov This essentially utilizes the Hantzsch synthesis to build a second thiazole ring onto an existing one.

For example, a this compound could be functionalized at the 5-position with a bromoacetyl group. This intermediate could then react with a thioamide to form a bi-thiazole system. The specific conditions and feasibility would depend on the reactivity of the starting materials and the stability of the intermediates.

Integration with Triazole Moieties via Click Chemistry

The fusion of thiazole and triazole rings, both prominent pharmacophores, has been achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This modular approach allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govthesciencein.org

A general strategy involves the reaction of a terminal alkyne-functionalized thiazole with an organic azide (B81097) in the presence of a copper(I) catalyst. For instance, a propargyl-functionalized thienopyrimidine can be reacted with an azide to form the corresponding triazole conjugate. nih.gov The reaction conditions are typically mild, often using a solvent system like THF-H₂O and a catalyst system such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov

The versatility of this method lies in the ability to readily vary both the azide and the alkyne components, providing access to a diverse library of thiazole-triazole hybrids. nih.gov This has been demonstrated in the synthesis of various 1,2,4-triazole (B32235) derivatives, highlighting the broad applicability of this synthetic route. researchgate.netresearchgate.net

Synthesis of Thiazolidin-4-one Hybrids

Thiazolidin-4-one derivatives are a significant class of heterocyclic compounds, and their synthesis often involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid. A common method for preparing thiazolidin-4-one hybrids from a thiazole core involves a one-pot, three-component reaction. nih.gov This typically includes an amine (such as a 2-aminothiazole derivative), an aldehyde, and a mercaptocarboxylic acid like thioglycolic acid. nih.govnih.gov

The reaction proceeds through the initial formation of a Schiff base between the amine and the aldehyde, which then undergoes cyclization with the mercaptocarboxylic acid to yield the thiazolidin-4-one ring. nih.gov Variations in this synthetic approach include the use of different catalysts and reaction conditions to improve yields and purity. nih.gov The synthesis of 2-aryl-thiazolidin-4-one and 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one derivatives showcases the adaptability of this methodology. nih.gov

Formation of Hydrazinylthiazole Derivatives

Hydrazinylthiazole derivatives are valuable synthetic intermediates and have been prepared through various routes. A prevalent method involves the Hantzsch thiazole synthesis, where a thiosemicarbazone is condensed with an α-haloketone. nih.govacs.org For example, the reaction of a suitable thiosemicarbazone with 2-bromo-4-fluoroacetophenone in ethanol under reflux conditions yields 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.govacs.org

The resulting hydrazinylthiazole can be further modified. For instance, a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety has been synthesized, demonstrating the potential for further structural diversification. researchgate.netfigshare.com These reactions typically result in moderate to good yields of the cyclized products. nih.govacs.org

Synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

The synthesis of the specific derivative, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, is achieved through the Hantzsch thiazole synthesis. mdpi.com This involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide. mdpi.com The reaction is typically carried out by refluxing equimolar amounts of the two precursors in ethanol. mdpi.com The formation of the desired thiazole ring is confirmed through various spectroscopic techniques. mdpi.com The precursor, 3-chloro-2-methylphenylthiourea, can be prepared from the reaction of 3-chloro-2-methylaniline (B42847) with ammonium (B1175870) thiocyanate (B1210189) in the presence of concentrated hydrochloric acid. mdpi.com

Structural Characterization Techniques in Synthetic Studies

The confirmation of the structure and purity of newly synthesized this compound derivatives relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (NMR, FTIR, UV-Vis, HRMS)

A suite of spectroscopic methods is employed to elucidate the molecular structures of these compounds. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecules. nih.govacs.orgmdpi.com In ¹H NMR spectra of thiazole derivatives, characteristic signals include the thiazole proton, typically observed in the aromatic region, and signals for various substituents on the thiazole and phenyl rings. acs.orgnih.gov For instance, in 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the thiazole proton at position 5 appears between 6.22 and 7.50 ppm. acs.org ¹³C NMR provides information on the carbon skeleton, with distinct chemical shifts for the thiazole ring carbons and other aromatic and aliphatic carbons. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. nih.govmdpi.com Characteristic absorption bands for thiazole derivatives include N-H stretching vibrations (around 3130-3278 cm⁻¹), C=N stretching, and bands corresponding to the aromatic rings. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule and can help confirm the formation of new compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized compounds, which is crucial for confirming their elemental composition and molecular formula. nih.govacs.org

Chromatographic Purity Determination (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of the purity of the products. nih.gov The retardation factor (Rf) value is a key parameter in TLC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): While not as frequently detailed in the provided context for this specific compound, HPLC is a standard and highly accurate method for determining the purity of synthetic compounds in pharmaceutical and chemical research.

3 X-ray Crystallography for Molecular Architecture Elucidation

A pertinent example is the crystallographic study of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, which shares the core thiazole and a substituted phenyl ring. In this related structure, the thiazole ring is essentially planar, a characteristic feature of such aromatic heterocyclic systems. The dihedral angles between the plane of the thiazole ring and its attached phenyl and chlorophenyl rings are a key structural parameter. In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, these dihedral angles are 43.79 (14)° and 13.12 (14)°, respectively. nih.gov This indicates that the aryl rings are twisted out of the plane of the thiazole ring, a common feature to minimize steric hindrance between adjacent substituents.

For this compound, a similar non-planar conformation is anticipated. The 4-fluorophenyl group at position 4 is expected to be rotated out of the plane of the thiazole ring. The degree of this rotation will be influenced by a balance of electronic effects, such as conjugation between the aromatic systems, and steric interactions with the thiazole ring and the methyl group at position 2.

The crystal packing of these molecules is governed by a variety of intermolecular interactions. In the aforementioned chloro-substituted derivative, C—H⋯π interactions are observed to link the molecules, creating a three-dimensional network. nih.gov The analysis of the Hirshfeld surface of this analog revealed that H⋯H (39.2%), H⋯C/C⋯H (25.2%), Cl⋯H/H⋯Cl (11.4%), and O⋯H/H⋯O (8.0%) contacts are the most significant contributors to the crystal packing. nih.gov For this compound, it is plausible that similar weak intermolecular forces, such as C—H···N, C—H···S, and potential C—H···F interactions, in addition to π-π stacking of the aromatic rings, would play a crucial role in the stabilization of its crystal lattice.

The precise crystallographic parameters for any given compound are unique. However, by examining related structures, a reliable model of the molecular geometry and intermolecular interactions of this compound can be constructed. The table below presents the crystallographic data for the related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, to serve as a reference for the expected parameters for the title compound.

Table 1: Crystallographic Data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆ClNO₂S |

| Molecular Weight ( g/mol ) | 345.83 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6235 (1) |

| b (Å) | 25.1848 (3) |

| c (Å) | 9.8973 (2) |

| α (°) | 90 |

| β (°) | 103.958 (1) |

| γ (°) | 90 |

| Volume (ų) | 1602.82 (5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.432 |

| Absorption Coefficient (mm⁻¹) | 2.95 |

Biological Activities and Pharmacological Profiles of 4 4 Fluorophenyl 2 Methylthiazole Derivatives

Anticancer and Antitumor Efficacy

The quest for novel, more effective anticancer agents has led to the extensive investigation of 4-(4-fluorophenyl)-2-methylthiazole derivatives. These compounds have demonstrated significant potential through various mechanisms, including the inhibition of crucial cellular enzymes, induction of cell death, and modulation of the cell cycle.

DNA topoisomerase IB (Top1) is a vital nuclear enzyme that regulates DNA topology and is a key target in cancer therapy. nih.gov A series of new thiazole-based stilbene (B7821643) analogs, which incorporate the 4-(4-fluorophenyl)thiazole moiety, have been designed and assessed for their Top1 inhibitory activity. nih.gov In these studies, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a highly potent Top1 inhibitor, with an activity level comparable to the well-known Top1 inhibitor, camptothecin (B557342) (CPT). nih.gov Molecular docking simulations have further elucidated the potential binding mode of this compound within the Top1-DNA complex, providing a structural basis for its inhibitory action. nih.gov The development of such potent Top1 inhibitors highlights a promising avenue for creating new anticancer drugs. nih.gov

Derivatives of this compound have exhibited broad-spectrum cytotoxicity against a panel of human cancer cell lines. The antiproliferative effects have been documented in breast adenocarcinoma (MCF-7, MDA-MB-231), colon carcinoma (HCT116, HT-29), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells. ekb.egresearchgate.netnih.govnih.govijcce.ac.irnih.gov

For instance, certain novel chalcone (B49325) derivatives incorporating the thiazole (B1198619) ring showed potent activity against MCF-7, HepG2, and HCT116 cell lines, with IC₅₀ values in the low micromolar range. ekb.eg Similarly, other synthesized series have demonstrated significant cytotoxic effects. One derivative, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenylacetamido)acetamide) (compound 8a), was particularly active against HeLa cells with an IC₅₀ value of 1.3 µM. ijcce.ac.ir Another study found that a phthalimide (B116566) derivative of 5-(4-fluorophenyl)thiazol-2-amine (B1338566) was the most potent against MCF-7 cells, with an IC₅₀ of 0.2 µM. nih.gov These findings underscore the potential of this chemical class to inhibit the proliferation of diverse cancer types. ekb.egnih.govijcce.ac.ir

Interactive Table: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Source |

| Thiazole-Phthalimide Derivative | MCF-7 | 0.2 ± 0.01 | nih.gov |

| Thiazole-Phthalimide Derivative | MDA-MB-468 | 0.6 ± 0.04 | nih.gov |

| Thiazole-Phenylacetamide Derivative | HeLa | 1.3 ± 0.14 | ijcce.ac.ir |

| Chalcone-Thienopyrimidine Derivative | HepG2 | > 5-FU | nih.gov |

| Chalcone-Thienopyrimidine Derivative | MCF-7 | > 5-FU | nih.gov |

| Arylpyridine Derivative | HT-29 | Selective Activity | ekb.eg |

| Imidazole-Chalcone Derivative | HepG2 | 7.05 - 63.43 | ekb.eg |

| Imidazole-Chalcone Derivative | MCF-7 | 7.05 - 63.43 | ekb.eg |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. "> 5-FU" indicates greater potency than the standard drug 5-Fluorouracil.

Beyond direct cytotoxicity, these derivatives actively interfere with the cancer cell cycle and trigger programmed cell death (apoptosis). Research has shown that certain compounds can cause cell cycle arrest at the G2/M or G1 phases. ekb.egnih.govnih.gov For example, a novel oleanolic acid derivative containing a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl moiety induced G2/M phase arrest in breast cancer cells. nih.gov Other studies using chalcone-thienopyrimidine derivatives observed cell cycle arrest at the G1 phase in MCF-7 cells. nih.gov

The induction of apoptosis is a key mechanism for their anticancer effects. This process is often initiated through the generation of reactive oxygen species (ROS), which leads to a decline in the mitochondrial membrane potential (MMP). ijcce.ac.irmdpi.com Subsequent activation of effector caspases, such as caspase-3, caspase-7, caspase-8, and caspase-9, executes the apoptotic program. nih.govnih.govijcce.ac.irmdpi.com Studies have confirmed that these thiazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govnih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. nih.govacs.org Derivatives based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold have been engineered as highly potent and selective inhibitors of CDK9. nih.govacs.org CDK9 is critical for regulating the transcription of anti-apoptotic proteins, such as Mcl-1, which are often overexpressed in cancer cells, allowing them to evade apoptosis. nih.gov

One of the most promising compounds from this series, designated 12u, inhibits CDK9 with an IC₅₀ of just 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to the cell cycle-related kinase CDK2. nih.govacs.org X-ray crystallography has provided detailed insights into how these inhibitors bind to CDK9 and CDK2, explaining the basis for this selectivity. nih.gov By inhibiting CDK9, these compounds reduce the levels of Mcl-1, thereby reinstating the apoptotic process in cancer cells. acs.org This targeted mechanism has shown potent anticancer activity, particularly in primary chronic lymphocytic leukemia (CLL) cells. nih.gov

The collective evidence strongly supports the potential of this compound derivatives as lead compounds for the development of new cancer therapies. Their multi-faceted mechanism of action, which includes inhibiting essential enzymes like Top1 and CDK9, exhibiting potent cytotoxicity against a wide array of cancer cell lines, and inducing apoptosis through well-defined pathways, makes them highly promising candidates. nih.govnih.govijcce.ac.irnih.govacs.org The ability to rationally design these molecules to enhance potency and selectivity, as demonstrated in the development of CDK9 inhibitors, further solidifies their therapeutic potential. nih.govacs.org Continued research and structural optimization of this scaffold could lead to the discovery of next-generation oncological drugs. ekb.egijcce.ac.irnih.govmdpi.com

Antimicrobial Spectrum and Potency

In addition to their anticancer properties, derivatives of the 4-(4-fluorophenyl)thiazole core have shown notable antimicrobial activity. These compounds have been evaluated against various pathogenic bacteria and fungi, demonstrating a broad spectrum of action.

A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and tested for their antifungal and antibacterial activities. figshare.com Within this series, a compound featuring a 4-fluorophenyl thioether linkage, 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, was identified as the most potent antifungal agent. figshare.com Further studies on aminothiazole derivatives revealed that compounds bearing a 4-fluorophenyl substituent were among the most active antibacterial agents against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. mdpi.com Other related structures, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have also shown promising activity against Staphylococcus aureus, E. coli, Candida albicans, and Aspergillus niger. nih.gov These findings indicate that the thiazole nucleus, particularly when substituted with a fluorophenyl group, is a valuable pharmacophore for designing new antimicrobial agents to combat drug resistance. nih.govmdpi.commdpi.com

Interactive Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Organism | Activity Level | Source |

| 2-(2-Hydrazinyl)thiazole Derivative | Candida spp. | Most Potent in Series | figshare.com |

| Aminothiazole Derivative (4-fluorophenyl) | Escherichia coli | High | mdpi.com |

| Aminothiazole Derivative (4-fluorophenyl) | Bacillus subtilis | High | mdpi.com |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivative | Staphylococcus aureus | Promising | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivative | Escherichia coli | Promising | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivative | Candida albicans | Significant | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivative | Aspergillus niger | Potent | nih.gov |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole derivatives are recognized for their significant antibacterial properties. biointerfaceresearch.com The incorporation of a 4-fluorophenyl group at the 4-position of the thiazole ring, along with a methyl group at the 2-position, has been a key area of investigation for developing new antimicrobial agents.

Research has shown that various derivatives of this core structure exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have demonstrated notable, though sometimes inferior, activity against Staphylococcus aureus and superior activity against other strains when compared to standard antibiotics like novobiocin (B609625) and ampicillin. nih.gov Similarly, a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives showed stronger efficacy against Gram-negative bacteria than Gram-positive ones. nih.gov

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. Some hybrid molecules incorporating the thiazole structure have shown MIC values as low as 0.78 µM against Salmonella typhi, outperforming the control drug ciprofloxacin. researchgate.net Other studies have reported thiazole derivatives with MIC values ranging from 0.5 to 8 µg/mL against a panel of bacteria including S. aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. nih.gov The presence of an electron-withdrawing group on the phenyl ring attached to the thiazole has been noted to enhance antibacterial activity. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | S. aureus MTCC 96 | 4.1 ± 0.03–5.1 ± 0.08 | nih.gov |

| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | E. coli MTCC 443 | 10.0 ± 0.06 to >25 | nih.gov |

| 2-(5-(Furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole | S. aureus ATCC 11632, S. faecalis ATCC 14506, K. pneumoniae ATCC 10031, E. coli ATCC 10536 | 0.5–8 | nih.gov |

| Ciprofloxacin Hybrid | S. typhi (clinical) | 0.78 µM | researchgate.net |

Antifungal Efficacy Against Pathogenic Fungi

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a range of pathogenic fungi. The thiazole ring is a crucial component for antifungal effectiveness. nih.gov

Studies have shown that certain derivatives exhibit potent activity against Candida species and Aspergillus species. nih.gov For example, some 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives displayed significant antifungal potential. nih.gov In another study, specific thiazole derivatives showed superior activity against Candida albicans ATCC 10231 with MIC values of 168–172 µg/mL, compared to the standard cycloheximide (B1669411) (MIC = 254 µg/mL). nih.gov

The structural features of these derivatives play a crucial role in their antifungal potency. For instance, the presence of a hydrazine (B178648) substituent at the C2 position of the thiazole ring has been correlated with increased antifungal efficiency. nih.gov Some 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position exhibited MIC values four times lower than the reference drug fluconazole (B54011) against C. albicans. nih.gov

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(5-(Furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole | Candida sp., Aspergillus sp. | Not specified | nih.gov |

| Thiazole Derivatives 67 and 68 | C. albicans ATCC 10231 | 168–172 | nih.gov |

Antitubercular Activity Against Mycobacterium Species

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents. mdpi.com Thiazole and triazole derivatives have emerged as promising candidates in this area. nih.govnih.gov

Research into this compound derivatives has revealed their potential to inhibit the growth of MTB. For instance, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases showed promising activity against both the H37Rv and multidrug-resistant strains of MTB. nih.gov The parent compound exhibited MICs of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. nih.gov

Computational studies suggest that these compounds may target essential enzymes in the bacterial cell wall synthesis pathway, such as β-ketoacyl ACP synthase I (KasA). nih.gov The structural flexibility of the thiazole scaffold allows for modifications that can enhance antimycobacterial activity, with some derivatives showing MIC values comparable or even lower than first-line TB drugs like isoniazid. mdpi.com

Interactive Table: Antitubercular Activity of this compound Derivatives

| Compound | Mycobacterium Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 | nih.gov |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR | 11 | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have also been investigated for their anti-inflammatory and analgesic effects. nih.govnih.gov Inflammation is a complex biological response, and the development of new anti-inflammatory drugs is a significant area of research. nih.gov Thiazole-containing compounds, such as the well-known anti-inflammatory drug meloxicam, highlight the potential of this heterocyclic core in managing inflammation. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com

Derivatives of this compound have been shown to be potent inhibitors of these enzymes. In one study, new derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were synthesized and evaluated for their COX/LOX inhibitory activity. nih.gov Several of these compounds proved to be potent and selective COX-2 inhibitors, with some exhibiting IC50 values in the micromolar range and high selectivity indices. researchgate.net For instance, compounds 5d and 5e from this study were identified as dominant and selective COX-2 inhibitors. researchgate.net These compounds also showed significant inhibition of 5-LOX. nih.gov The dual inhibition of COX and LOX pathways is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects. mdpi.com

In Vivo Anti-inflammatory and Analgesic Models

The anti-inflammatory and analgesic potential of these compounds has been further validated in in vivo models. nih.gov For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives that showed promising in vitro COX/LOX inhibition were subsequently tested in animal models of analgesia and inflammation. researchgate.net These compounds were found to be very active analgesic and anti-inflammatory agents in these models. nih.gov

In one study, the hot plate method was used to assess analgesic activity, while carrageenan-induced paw edema was used to evaluate anti-inflammatory effects. researchgate.net The results from these in vivo studies confirmed the therapeutic potential of these thiazole derivatives for managing pain and inflammation. nih.gov

Neuroprotective Applications

Beyond their antimicrobial and anti-inflammatory properties, derivatives of the this compound scaffold have shown potential in the realm of neuroprotection. The thiazole ring is a structural component of some compounds investigated for anti-Alzheimer's properties. nih.gov The diverse biological activities of thiazole derivatives extend to the central nervous system, where they may offer therapeutic benefits for neurodegenerative diseases. researchgate.net

While direct studies focusing solely on the neuroprotective applications of this compound itself are emerging, the broader class of thiazole derivatives has been explored for such purposes. The structural versatility of the thiazole nucleus allows for the design of compounds that can interact with various targets in the brain, potentially mitigating neuronal damage and promoting cell survival. Further research is warranted to fully elucidate the neuroprotective mechanisms and therapeutic potential of this compound and its derivatives in this context.

Mechanisms of Neuronal Protection

While direct studies on the neuronal protection mechanisms of this compound are specific, research into structurally related thiazole derivatives points towards acetylcholinesterase (AChE) inhibition as a key mechanism. acs.org AChE inhibitors are crucial in the management of neurodegenerative diseases. For instance, certain thiazole-based derivatives have been synthesized and shown to produce potent AChE inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. acs.org This inhibition helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a common therapeutic strategy.

Identification of Neuroprotective Pharmacophores

The exploration of thiazole derivatives has led to the identification of key structural features, or pharmacophores, responsible for their neuroprotective potential. The thiazole ring itself is considered a critical building block for optimizing AChE inhibitory activity. acs.org Structural modifications have shown that linking the thiazole moiety to other groups, such as a benzylpiperidine-linked diarylthiazole, can yield promising AChE inhibitory activity. acs.org The presence of a fluorophenyl group on the thiazole ring, as in 4-(4-fluorophenyl)-5-methylthiazol-2-amine, is noted to enhance lipophilicity, which can be a crucial factor for improving the bioavailability of drug candidates targeting the central nervous system. chemimpex.com

Antidiabetic and Metabolic Modulating Activities

Derivatives of 4-(4-fluorophenyl)thiazole have demonstrated notable potential in managing metabolic conditions like diabetes through multiple mechanisms.

Alpha(α)-Amylase Enzyme Inhibition

A series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against α-amylase, a key enzyme in carbohydrate digestion. nih.govacs.org All tested compounds showed a range of enzyme inhibition from moderate to high, with the inhibitory potential being dose-dependent. nih.govacs.org One of the most potent compounds in the series, featuring a hydroxyl (-OH) group, exhibited an IC50 value of 5.60 ± 0.11 μM, which is comparable to the standard inhibitor, acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). acs.org Structure-activity relationship (SAR) studies suggest that the presence of the -OH group enhances the compound's ability to form strong hydrogen bonds with the enzyme. acs.org

Table 1: α-Amylase Inhibition by 4-(4-Fluorophenyl)thiazole Derivatives

| Compound ID | Substituent on Arylidene Ring | IC50 (μM) |

|---|---|---|

| 3h | 4-Hydroxy | 5.60 ± 0.11 |

| 3f | 3-Bromo | 5.88 ± 0.16 |

| 3b | 4-Methyl, 2-Bromo | 6.87 ± 0.01 |

| Acarbose (Standard) | - | 5.55 ± 0.06 |

Antiglycation Potential

The same series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives was also assessed for its antiglycation potential, which is the ability to inhibit the formation of advanced glycation end products (AGEs) implicated in diabetic complications. nih.govacs.org Many of the synthesized compounds displayed significant antiglycation activity. The most active compound, bearing a 4-hydroxy substituent on the arylidene ring, showed an IC50 value of 10.11 ± 0.05 μM. Another derivative with a 3-bromo substituent also exhibited strong potential with an IC50 of 10.88 ± 0.01 μM. These values demonstrate potent activity when compared to the standard, aminoguanidine (B1677879) (IC50 = 12.19 ± 0.02 μM). nih.gov

Table 2: Antiglycation Potential of 4-(4-Fluorophenyl)thiazole Derivatives

| Compound ID | Substituent on Arylidene Ring | IC50 (μM) |

|---|---|---|

| 3h | 4-Hydroxy | 10.11 ± 0.05 |

| 3f | 3-Bromo | 10.88 ± 0.01 |

| 3j | 2-Ethoxy | 11.12 ± 0.04 |

| Aminoguanidine (Standard) | - | 12.19 ± 0.02 |

Source: nih.gov

Antioxidant Mechanisms

The antioxidant activity of 4-(4-fluorophenyl)thiazole derivatives has been investigated through their ability to scavenge free radicals. nih.gov In a study evaluating the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging ability of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, most compounds showed fairly good antioxidant potential. nih.govacs.org The most active compound in this series, which has an ethoxy group at position 2 of the arylidene ring, was found to have an IC50 value of 8.33 ± 0.08 mM. nih.gov This activity is considered significant, though less potent than the ascorbic acid standard (IC50 = 7.18 ± 0.01 mM). nih.gov The antioxidant potential of thiazole derivatives is a recognized property, contributing to their diverse pharmacological profile. mdpi.com

Table 3: DPPH Radical Scavenging Activity of 4-(4-Fluorophenyl)thiazole Derivatives

| Compound ID | Substituent on Arylidene Ring | IC50 (mM) |

|---|---|---|

| 3j | 2-Ethoxy | 8.33 ± 0.08 |

| 3d | 2,4-Dichloro | 9.01 ± 0.01 |

| 3b | 4-Methyl, 2-Bromo | 9.11 ± 0.03 |

| Ascorbic Acid (Standard) | - | 7.18 ± 0.01 |

Source: nih.gov

Anticonvulsant Effects

The thiazole scaffold is a component of various compounds investigated for anticonvulsant activity. nih.govbiointerfaceresearch.com Studies on thiazole derivatives have shown their potential to act against seizures in various experimental models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com For example, a series of novel thiazolidin-4-one substituted thiazoles displayed varying degrees of antiepileptic potency. biointerfaceresearch.com While research on the specific this compound is limited in this context, related structures incorporating the fluorophenyl moiety have been evaluated. A study on dihydropyridine (B1217469) derivatives containing a 4-fluoro benzyl (B1604629) group showed significant anticonvulsant activity in both PTZ-induced and electroshock-induced seizure models in mice, suggesting these compounds might be useful in petit mal and grand mal epilepsy. nih.gov The anticonvulsant activity of the thiazole moiety is sometimes attributed to its ability to act as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

Broader Enzyme Inhibition Profiles of this compound Derivatives

A comprehensive review of publicly available scientific literature and research databases did not yield specific information regarding the broader enzyme inhibition profiles of derivatives of the chemical compound this compound. While research exists on the biological activities of various thiazole derivatives, including those with a 4-fluorophenyl substituent, studies focusing specifically on the enzyme inhibitory effects of derivatives from the this compound core were not identified.

The available research on related compounds, such as 2-amino-4-(4-fluorophenyl)thiazole or 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives, indicates that the 4-(4-fluorophenyl)thiazole scaffold is of interest in medicinal chemistry for targeting various enzymes. For instance, studies on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have explored their potential as α-amylase inhibitors. However, these compounds differ structurally from derivatives of this compound at the 2-position of the thiazole ring.

Due to the strict focus of this article on this compound and its direct derivatives, and the absence of specific data on their broader enzyme inhibition in the reviewed sources, a detailed section on this topic with research findings and data tables cannot be provided at this time. Further research would be required to elucidate the specific enzyme targets and inhibitory profiles of this particular class of compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs for Biological Potency

The fundamental structure of 4-(4-fluorophenyl)-2-methylthiazole contains several motifs that are crucial for its biological activity. SAR studies consistently indicate that the thiazole (B1198619) ring and the attached aromatic group are essential for interaction with biological targets.

The thiazole ring itself is a versatile scaffold found in numerous biologically active compounds. mdpi.com Its importance is often linked to its ability to participate in various non-covalent interactions. In the context of anticancer research, modifications of the thiazole ring, such as the dehydrogenation of a thiazolidine (B150603) ring to form the unsaturated thiazole, have been shown to impact cytotoxicity. nih.gov

The aromatic ring at the 4-position of the thiazole is another key determinant of activity. Studies on related structures have shown that replacing a less bulky group, like a fatty amide chain, with an aromatic ring can maintain or enhance anti-proliferative activity. nih.gov Specifically, the presence of a para-substituted phenyl ring on the thiazole is considered important for activity. mdpi.com The 4-fluorophenyl group, in particular, is a common feature in many potent derivatives, suggesting its favorable contribution to binding affinity, likely through halogen bonding or by influencing the electronic properties of the molecule.

Influence of Substituent Effects on Pharmacological Activity

The pharmacological profile of the 4-phenylthiazole (B157171) scaffold can be finely tuned by introducing various substituents on the phenyl ring. The nature and position of these substituents—whether they are halogens, electron-donating groups (EDGs), or electron-withdrawing groups (EWGs)—play a significant role in modulating biological activity. researchgate.net

Halogens: Halogen atoms, such as fluorine, chlorine, and bromine, are frequently incorporated into the design of thiazole derivatives. The presence of a halogen at the para-position of the phenyl ring is often associated with enhanced biological effects. mdpi.com For example, in a series of pyridazinone-thiazole hybrids, electron-withdrawing groups like fluorine, chlorine, and bromine on the phenyl ring led to higher anticonvulsant activity. mdpi.com Similarly, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated that compounds with halogen substitutions exhibit promising antimicrobial and anticancer activities. nih.gov The introduction of a chlorine atom to a benzene (B151609) moiety in certain analogs was able to restore inhibitory effects on specific biological targets. polyu.edu.hk

Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents on the aryl ring significantly influence potency. In one study on anticancer agents, a compound bearing a methoxy (B1213986) group (an EDG) emerged as the most potent candidate, while a compound with a chlorine substituent (an EWG) also showed strong activity. researchgate.net This indicates that both types of groups can contribute favorably, likely by influencing the molecule's interaction with different residues in a target's binding pocket. In a series of fluorinated hydrazinylthiazole derivatives tested for α-amylase inhibition, various substitutions on a connected arylidene ring demonstrated a range of activities. A hydroxyl group (-OH), an EDG, on the phenyl ring enhanced the compound's inhibitory ability, attributed to the formation of strong hydrogen bonds with the enzyme. nih.govacs.org

The following table summarizes the inhibitory concentration (IC₅₀) of various substituted 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles against α-amylase, illustrating the impact of different substituents. nih.govacs.org

| Compound ID | Substituent on Arylidene Ring | IC₅₀ (μM) |

|---|---|---|

| 3b | 2-Bromo-4-methyl | 6.87 ± 0.01 |

| 3d | 4-Hydroxy | 6.33 ± 0.04 |

| 3f | 3-Bromo | 5.88 ± 0.16 |

| 3h | 2-Hydroxy | 5.14 ± 0.03 |

| 3i | 3-Hydroxy | 6.38 ± 0.03 |

| 3k | 2,4-Dihydroxy | 6.33 ± 0.02 |

| Acarbose (B1664774) (Standard) | 5.55 ± 0.06 |

Optimization Strategies for Enhanced Efficacy and Selectivity

A primary goal in medicinal chemistry is the optimization of lead compounds to enhance their therapeutic properties. For derivatives of this compound, strategies have focused on structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

One successful approach involves the structural modification of a lead compound to increase its potency. For instance, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles were developed from a lead 2-arylthiazolidine-4-carboxylic acid amide (ATCAA). These modifications improved the antiproliferative activity from the micromolar (µM) to the low nanomolar (nM) range. nih.gov This highlights how targeted alterations to different parts of the molecular scaffold, including the rings and linkers, can yield significant gains in efficacy.

Another key strategy is the synthesis and screening of a library of derivatives to identify compounds with improved effectiveness and selectivity. nih.gov By creating a series of related molecules with varied substituents, researchers can systematically probe the SAR and identify analogs with superior properties. For example, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogs of a lead compound were screened. This led to the discovery of a compound that was a more potent inhibitor than the original lead. polyu.edu.hk This iterative process of design, synthesis, and testing is fundamental to optimizing drug candidates.

Development of Pharmacophore Models

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov This ligand-based design method is particularly useful when the 3D structure of the biological target is unknown. researchgate.net

For thiazole derivatives, pharmacophore models have been developed to guide the rational design of new inhibitors for various targets, such as the peptidyl-prolyl cis-trans isomerase PIN1, which is implicated in cancer. lew.ro One study developed a five-point pharmacophore model (ADRRR.2) based on a series of active thiazole derivatives. researchgate.netlew.ro This model consists of:

One hydrogen bond acceptor (A)

One hydrogen bond donor (D)

Three aromatic rings (R)

This ADRRR.2 model was statistically robust and could effectively distinguish between active and inactive compounds. lew.ro Such models provide valuable insights into the key chemical features necessary for molecular recognition at the target's binding site. By using these models as templates for virtual screening of compound databases, researchers can identify novel chemical scaffolds with the potential for high-affinity binding, thereby accelerating the discovery of new and more potent thiazole-based therapeutic agents. researchgate.netresearchgate.net

Computational Chemistry and Mechanistic Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 4-(4-Fluorophenyl)-2-methylthiazole might interact with various biological macromolecules.

The binding energy, a key output of docking simulations, quantifies the strength of the interaction between the ligand and its target. For similar thiazole (B1198619) derivatives targeting the main protease of SARS-CoV-2, docking scores have been reported in the range of -5.8 to -8.6 kcal/mol, indicating favorable binding. mdpi.com

| Potential Target | Predicted Interacting Residues (Example) | Potential Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | Hinge region amino acids (e.g., Leu83) | Hydrogen bond |

| Gatekeeper residue (e.g., Phe80) | Hydrophobic interaction | |

| Topoisomerase I (Top1)-DNA Complex | Amino acids in the binding pocket | π-π stacking, hydrophobic interactions |

| DNA bases | Intercalation or groove binding | |

| Other Enzyme Active Sites (e.g., PTP1B) | Catalytic loop residues | Hydrogen bond, electrostatic interactions |

This table presents hypothetical interactions based on the behavior of similar compounds.

Furthermore, thiazole moieties have been explored as inhibitors of other enzymes, such as protein tyrosine phosphatase 1B (PTP1B), where they interact with the polar active site. nih.gov In the context of DNA topoisomerase I (Top1), a key anti-cancer target, small molecules can interfere with the enzyme's catalytic cycle by binding to the Top1-DNA cleavage complex. nih.gov It is plausible that this compound could adopt a conformation that allows it to fit into the active site of such enzymes or the interface of protein-DNA complexes, stabilized by a network of non-covalent interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule. These methods are used to calculate the electronic structure, energy, and other molecular properties of this compound with high accuracy.

The electronic structure of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For thiazole derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be similarly distributed, influencing how the molecule interacts with biological targets. researchgate.net

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions showing positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MESP would likely show negative potential around the nitrogen atom of the thiazole ring and the fluorine atom, suggesting these are sites for potential hydrogen bonding or other electrostatic interactions. dtic.milnih.gov

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the propensity to donate electrons in chemical reactions. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Reflects the molecule's kinetic stability and chemical reactivity. |

| MESP | Identifies electron-rich and electron-poor regions, predicting sites of non-covalent interactions. |

This table outlines the general significance of these quantum chemical properties.

In Silico Predictions of Biological Pathways and Molecular Mechanisms

In silico tools can predict the potential biological pathways that a compound like this compound might modulate. By comparing its structural features to libraries of known bioactive molecules, these methods can generate hypotheses about its mechanism of action. For instance, if the compound shows structural similarity to known CDK inhibitors, it would be predicted to interfere with cell cycle regulation pathways. nih.gov Similarly, if it resembles molecules known to inhibit PTP1B, it might be predicted to influence insulin (B600854) signaling pathways. nih.gov These predictions, while not definitive, are invaluable for guiding experimental validation and for understanding the broader biological context in which the compound may be active.

Pre Clinical Research Models and Methodologies

In Vitro Cellular Assays

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to study the direct effects of a compound on cells.

Cell viability assays are critical for determining the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. aatbio.comyoutube.com It measures the metabolic activity of cells, which is an indicator of cell viability. nih.govlabscoop.com In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. aatbio.comnih.gov The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of viable cells. aatbio.comlabscoop.com

While direct MTT assay data for 4-(4-Fluorophenyl)-2-methylthiazole is not extensively published, studies on structurally related thiazole (B1198619) derivatives demonstrate the application of this methodology. For instance, various imidazo[2,1-b] aatbio.comnih.govresearchgate.netthiadiazole and 4-(4-chlorophenyl)thiazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, with results often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). researchgate.netresearchgate.net

Table 1: Example Cytotoxicity Data for Thiazole Derivatives in Cancer Cell Lines This table presents illustrative data from related compounds to demonstrate the application of cell viability assays.

| Compound/Derivative | Cell Line | Assay Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Imidazo[2,1-b] aatbio.comnih.govresearchgate.netthiadiazole derivative | Murine leukemia (L1210) | Cytotoxic Assay | 0.79 - 1.6 | researchgate.net |

| Imidazo[2,1-b] aatbio.comnih.govresearchgate.netthiadiazole derivative | Human T-lymphocyte (CEM) | Cytotoxic Assay | 0.79 - 1.6 | researchgate.net |

| Imidazo[2,1-b] aatbio.comnih.govresearchgate.netthiadiazole derivative | Human cervix carcinoma (HeLa) | Cytotoxic Assay | 0.79 - 1.6 | researchgate.net |

| 4-(4-chlorophenyl)thiazole derivative | Macrophage cells | Cytotoxicity Assay | 45.12 to >200 | researchgate.net |

| 4-(4-chlorophenyl)thiazole derivative | Fibroblasts | Cytotoxicity Assay | 68.9 to >200 | researchgate.net |

Enzyme activity assays are employed to determine if a compound can inhibit or activate specific enzymes, which is a common mechanism of drug action. openaccessgovernment.org These assays measure the rate at which an enzyme converts its substrate into a product, and the effect of the test compound on this rate. mdpi.com

Derivatives of 4-(4-fluorophenyl)thiazole have been investigated for their inhibitory effects on various enzymes. For example, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were evaluated for their ability to inhibit α-amylase, an enzyme relevant to diabetes management. nih.govacs.org Another study focused on the anti-inflammatory potential of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives by assessing their inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov

Table 2: Enzyme Inhibition Data for 4-(4-Fluorophenyl)thiazole Derivatives

| Compound/Derivative | Target Enzyme | Standard | IC50 Value of Derivative (µM) | IC50 Value of Standard (µM) | Source |

|---|---|---|---|---|---|

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (analogue 3h) | α-Amylase | Acarbose (B1664774) | 5.14 ± 0.03 | 5.55 ± 0.06 | nih.govacs.org |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (analogue 3f) | α-Amylase | Acarbose | 5.88 ± 0.16 | 5.55 ± 0.06 | acs.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (analogue 5d) | COX-2 | Celecoxib | 0.76 | 0.05 | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (analogue 5e) | COX-2 | Celecoxib | 0.98 | 0.05 | nih.gov |

Cell cycle analysis is used to investigate whether a compound affects the normal progression of cells through their division cycle (G1, S, G2, and M phases). nih.govnih.gov Flow cytometry is a common technique for this analysis, where cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. researchgate.net The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle. nih.gov An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest.

Studies on related heterocyclic compounds have demonstrated this approach. For example, treatment of CEM leukemia cells with a novel imidazo[2,1-b] aatbio.comnih.govresearchgate.netthiadiazole derivative did not cause arrest in any specific phase but led to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net In contrast, other studies on different cancer cell lines treated with benzofuran (B130515) derivatives have shown a clear arrest in the G2/M phase. mdpi.com

Table 3: Example Cell Cycle Analysis of HepG2 Cells Treated with a Triazolo-thiadiazole Derivative (FPNT) This table is based on data for a related compound to illustrate the output of cell cycle analysis.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0 Phase | Source |

|---|---|---|---|---|---|

| Control | 60.5 | 28.3 | 11.2 | 0.9 | researchgate.net |

| FPNT (10 µM) | 48.2 | 20.1 | 15.3 | 16.4 | researchgate.net |

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. yeasenbio.com Various assays are used to detect the hallmark events of apoptosis. promega.com These include:

Annexin V Staining: Detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early apoptotic event. sigmaaldrich.comnih.gov

Caspase Activity Assays: Measure the activation of caspases, which are proteases that execute the apoptotic program. promega.combio-rad-antibodies.com

TUNEL Assay: Identifies DNA fragmentation, a characteristic of late-stage apoptosis. sigmaaldrich.comnih.gov

Sub-G1 Peak Analysis: As mentioned previously, an increase in the sub-G1 population in cell cycle analysis indicates the presence of apoptotic cells with fragmented DNA. researchgate.net

Research on a novel imidazo[2,1-b] aatbio.comnih.govresearchgate.netthiadiazole derivative showed a concentration- and time-dependent accumulation of cells in the sub-G1 peak, suggesting that the compound induces cell death via apoptosis rather than by arresting the cell cycle. researchgate.net

Hemolytic assays are performed to assess the biocompatibility of a compound, specifically its tendency to damage red blood cells (erythrocytes). mdpi.com In this assay, a compound is incubated with a suspension of red blood cells. The amount of hemoglobin released from lysed cells is measured spectrophotometrically and compared to a positive control (100% lysis, e.g., Triton X-100) and a negative control (0% lysis). researchgate.net Low hemolytic activity is a desirable characteristic for compounds intended for systemic administration.

Studies on derivatives of 4-(4-fluorophenyl)thiazole have included this assessment. A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were found to be biocompatible, causing minimal lysis of human erythrocytes. nih.govacs.org Similarly, a study on 4-(4-chlorophenyl)thiazole compounds reported hemolysis values of less than 10%, indicating low toxicity to red blood cells. researchgate.net

In Vivo Animal Models for Therapeutic Efficacy

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate a compound's therapeutic efficacy in a complex biological system. These models help to understand how the drug behaves in a whole organism.

While specific in vivo data for this compound is limited, research on related thiazole-containing structures provides examples of this stage of pre-clinical testing.

Anti-inflammatory and Analgesic Models: Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were tested in mice using the hot plate method for analgesia and the carrageenan-induced paw edema model for anti-inflammatory activity. nih.gov These studies demonstrated significant analgesic and anti-inflammatory effects in vivo. nih.gov

Anticancer Models: In some studies, compounds are tested in rodent models of cancer. For example, 1,2,4-triazole (B32235) derivatives were investigated for their antitumor activity in rats with induced colon cancer. researchgate.net

Antiviral Models: The in vivo efficacy of a 2-thiazole amide was evaluated in a mouse model of Chikungunya virus (CHIKV) infection, demonstrating the potential of this class of compounds in treating infectious diseases. nih.gov

These in vivo studies are crucial for confirming the therapeutic potential observed in cellular assays and for gathering essential data before a compound can be considered for clinical development.

Metabolite Characterization and Pharmacokinetic Considerations

Identification and Structural Elucidation of Metabolites

The identification and structural elucidation of metabolites are fundamental steps in characterizing the biotransformation of a compound. Modern analytical techniques are instrumental in this process. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a cornerstone for separating and detecting potential metabolites in biological matrices such as plasma, urine, and liver microsome incubations.

The initial step in metabolite identification involves comparing the HPLC chromatograms of samples from subjects or in vitro systems exposed to the compound with control samples. The appearance of new peaks indicates the formation of metabolites. The mass spectrometer then provides the mass-to-charge ratio (m/z) of these new entities. By comparing the mass of a potential metabolite to that of the parent compound, the type of metabolic reaction can often be inferred (e.g., an increase of 16 Da suggests an oxidation).

For definitive structural elucidation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the ion of a suspected metabolite is isolated and fragmented, and the resulting fragmentation pattern provides structural information. This data, combined with knowledge of common metabolic pathways, allows for the confident assignment of the metabolite's structure. In cases of ambiguity or for the confirmation of novel metabolites, nuclear magnetic resonance (NMR) spectroscopy of the isolated metabolite may be necessary.

While no specific metabolites for 4-(4-Fluorophenyl)-2-methylthiazole have been detailed in published studies, the following table outlines potential metabolites based on common biotransformation reactions.

| Potential Metabolite | Predicted Metabolic Pathway | Change in Molecular Weight (Da) |

| 4-(4-Fluorophenyl)-2-(hydroxymethyl)thiazole | Oxidation of the methyl group | +16 |

| [4-(4-Fluorophenyl)thiazol-2-yl]methanol | Oxidation of the methyl group | +16 |

| 4-(4-Fluorophenyl)thiazole-2-carboxylic acid | Further oxidation of the hydroxymethyl group | +30 |

| 4-(4-Fluorophenyl-x-hydroxy)-2-methylthiazole | Aromatic hydroxylation | +16 |

| Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites | Phase II conjugation | +176 (glucuronide) or +80 (sulfate) |

Understanding Metabolic Pathways and Biotransformation

The biotransformation of a drug is typically a two-phase process. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

For this compound, several metabolic pathways are plausible based on its structure:

Oxidation of the 2-methyl group: The methyl group on the thiazole (B1198619) ring is a likely site for oxidation by cytochrome P450 (CYP) enzymes to form a primary alcohol, 4-(4-fluorophenyl)-2-(hydroxymethyl)thiazole. This alcohol could be further oxidized to an aldehyde and then to a carboxylic acid, 4-(4-fluorophenyl)thiazole-2-carboxylic acid.

Aromatic Hydroxylation: The fluorophenyl ring could undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom can influence the position and likelihood of this reaction. The position of hydroxylation would be directed by the electronic properties of the ring and the steric constraints of the enzyme's active site.

Thiazole Ring Metabolism: The thiazole ring itself can be a site of metabolism, though it is generally more stable than many other heterocyclic systems. Potential reactions could include oxidation of the sulfur atom to a sulfoxide, although this is less common for thiazoles compared to other sulfur-containing heterocycles.

Phase II Conjugation: The hydroxylated metabolites formed in Phase I reactions can undergo Phase II conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases) to form highly water-soluble glucuronide or sulfate conjugates, which are then readily excreted in the urine or bile.

The presence of the fluorine atom on the phenyl ring can enhance metabolic stability by blocking a potential site of hydroxylation. frontiersin.org This is a common strategy in drug design to improve a compound's half-life. researchgate.net

Implications of Metabolites for Drug Efficacy and Safety

The metabolic profile of a compound has profound implications for its therapeutic utility and safety. Metabolites can be pharmacologically active, inactive, or toxic.

Safety: Some metabolites can be reactive and lead to toxicity. For example, the formation of reactive electrophilic metabolites can lead to covalent binding to cellular macromolecules like proteins and DNA, which can trigger immune responses or genotoxicity. The formation of toxic metabolites is a major concern in drug development. For instance, the metabolism of some compounds can lead to the formation of reactive intermediates that can cause hepatotoxicity. nih.gov A stable metabolic profile, where the compound is either slowly metabolized or converted to inactive and non-toxic metabolites, is a desirable characteristic for a drug candidate. nih.govnih.gov

A comprehensive understanding of the metabolic pathways and the biological activity of the metabolites of this compound would be crucial for its further development as a potential therapeutic agent. Such studies would involve in vitro experiments with liver microsomes and hepatocytes from different species, including humans, followed by in vivo studies to confirm the metabolic profile in a whole organism. nih.gov

Future Directions and Therapeutic Potential

Advancements in Thiazole-Based Drug Design

The development of novel therapeutic agents frequently involves the strategic modification of existing scaffolds like 4-(4-fluorophenyl)-2-methylthiazole to optimize pharmacological activity. The facile chemical accessibility of the thiazole (B1198619) ring allows for extensive structural modifications, making it an attractive core for creating diverse compound libraries. researchgate.net

Key Structural Modifications and SAR Insights:

Recent research has focused on synthesizing derivatives of the 4-(4-fluorophenyl)thiazole core to explore structure-activity relationships (SAR). For instance, the introduction of hydrazinylidene moieties at the 2-position of the thiazole ring has led to compounds with significant biological activities. nih.govacs.org

One study detailed the synthesis of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.govacs.org The research highlighted that substitutions on the aryl ring of the hydrazinylidene group greatly influence the compound's biological effects, such as α-amylase inhibition and antiglycation potential. nih.gov For example, a derivative with a hydroxyl group (-OH) showed enhanced hydrogen bonding capabilities, leading to potent enzyme inhibition. acs.org

The incorporation of a chlorine atom into the structure of low molecular weight compounds can alter their biological activity by affecting the electrophilicity of the carbon-chlorine bond. mdpi.com This modification can facilitate reactions with biological nucleophiles like DNA bases or regulatory proteins. mdpi.com Similarly, the strategic placement of a methyl group, particularly at an ortho position on an aryl ring, can favorably influence conformational changes upon binding to a target, potentially boosting activity. mdpi.com

Computational methods, such as molecular docking, play a crucial role in modern drug design. These techniques allow researchers to predict the binding interactions of newly synthesized compounds with their biological targets, providing insights that guide further structural optimization. nih.govacs.org

Table 1: Investigated Derivatives of the 4-(4-Fluorophenyl)thiazole Scaffold

| Derivative Class | Synthetic Approach | Key Findings | Reference |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Condensation of thiosemicarbazones with 2-bromo-4-fluoroacetophenone. | Exhibited α-amylase inhibition and antiglycation potential. Substituents on the arylidene group modulate activity. | nih.govacs.org |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Hantzsch thiazole synthesis from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. | Showed in vitro antibacterial activity. | mdpi.com |

| 2-(2-Hydrazinyl)thiazole derivatives with diarylsulfide moiety | Multi-step synthesis. | Demonstrated antifungal and moderate antiproliferative activities. | researchgate.net |

Emerging Therapeutic Applications

The versatility of the thiazole scaffold has led to its investigation in a wide range of therapeutic areas. mdpi.commdpi.com Derivatives of this compound are being explored for several promising applications.